molecular formula C18H22O4Si B12473344 5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B12473344
M. Wt: 330.4 g/mol
InChI Key: FOIUTEJHBPVOOU-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a complex organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a benzofuran ring system and a trimethylsilyl ether functionality. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves multiple steps. One common approach is to start with a benzofuran derivative and introduce the trimethylsilyl group through a silylation reaction. This can be achieved using reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the trimethylsilyl group.

Scientific Research Applications

5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The benzofuran ring system may interact with biological targets, influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its combination of a benzofuran ring and a trimethylsilyl ether functionality. This combination imparts specific chemical reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C18H22O4Si

Molecular Weight

330.4 g/mol

IUPAC Name

5-methyl-4-phenyl-6-trimethylsilyloxy-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C18H22O4Si/c1-11-14(22-23(2,3)4)10-13-16(18(20)21-17(13)19)15(11)12-8-6-5-7-9-12/h5-9,13,15-16H,10H2,1-4H3

InChI Key

FOIUTEJHBPVOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1C3=CC=CC=C3)C(=O)OC2=O)O[Si](C)(C)C

Origin of Product

United States

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